
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one
Vue d'ensemble
Description
NSC 59984 is a reactivator of p53 that restores wild-type p53 signaling by activating p73-dependent apoptosis in mutant p53-expressing colon cancer cells. It is reported to induce cell death in colon cancer cells (EC50 = 8.38 µM in p53-null HCT116 cells) without evident toxicity toward normal cells. NSC 59984 has been shown to induce p53 mutant protein degradation via MDM2-mediated ubiquitination.
NSC59984 is a p53 pathway activator. NSC59984 restores wild-type p53 signaling via p73 activation, specifically in mutant p53-expressing colorectal cancer cells. NSC59984 synergizes with CPT11 to induce cell death in mutant p53-expressing colorectal cancer cells and inhibits mutant p53-associated colon tumor xenograft growth in a p73-dependent manner in vivo. NSC59984 as a promising lead compound for anticancer therapy that acts by targeting GOF-mutant p53 and stimulates p73 to restore the p53 pathway signaling.
Applications De Recherche Scientifique
Cancer Therapy: Mutant p53 Degradation
NSC59984 has been identified as a small molecule that can induce the degradation of mutant p53 in cancer cells. This process is facilitated through a ROS-ERK2-MDM2 axis , where NSC59984 promotes the phosphorylation of ERK2 via ROS, leading to the phosphorylation of MDM2 and subsequent binding to mutant p53 . This binding results in the ubiquitination and degradation of mutant p53, which is hyperstabilized in many cancers and contributes to chemotherapy and radiotherapy resistance .
Restoration of p53 Pathway Signaling
In colorectal cancer cells expressing mutant p53, NSC59984 has been shown to restore wild-type p53 signaling. It does this by activating p73, a homolog of p53, which leads to the induction of p73-dependent cell death in cancer cells. This restoration of p53 pathway signaling is crucial because it can lead to the resumption of normal cell-cycle arrest, cell death, repair, or antiangiogenesis processes that are often disrupted in cancer .
Antitumor Effects Against Colorectal Cancer
NSC59984 has demonstrated antitumor effects against colorectal cancer by depleting mutant p53 and activating p73. This dual action not only suppresses tumor growth but also sensitizes cancer cells to chemotherapy. The compound induces cell death in mutant p53-expressing cancer cells with minimal genotoxicity and without evident toxicity toward normal cells .
Radiotherapy Sensitization
NSC59984 has been found to act as a radiosensitizer for colorectal cancer cells that express mutant p53. When combined with radiation, NSC59984 significantly reduces colony formation in these cancer cells in a dose-dependent manner. This suggests that NSC59984 can enhance the efficacy of radiotherapy, making it a potential adjuvant treatment for cancers with mutant p53 .
Synergy with ROS-Generating Agents
The effectiveness of NSC59984 is enhanced in the presence of reactive oxygen species (ROS). This is because NSC59984 requires ROS to induce mutant p53 degradation via the ERK2 pathway. Since tumor cells generally have higher ROS levels than normal cells, NSC59984 can selectively target cancer cells, synergizing with other ROS-generating agents to potentiate its anticancer effects .
Propriétés
IUPAC Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O4/c1-13-6-8-14(9-7-13)11(16)4-2-10-3-5-12(19-10)15(17)18/h2-5H,6-9H2,1H3/b4-2+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTRIGNWBRHBFV-DUXPYHPUSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)C=CC2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN1CCN(CC1)C(=O)/C=C/C2=CC=C(O2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-1-(4-methylpiperazin-1-yl)-3-(5-nitrofuran-2-yl)prop-2-en-1-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



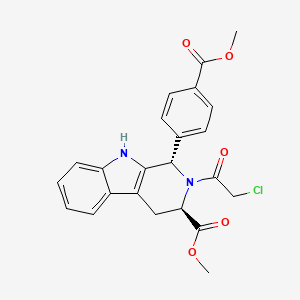
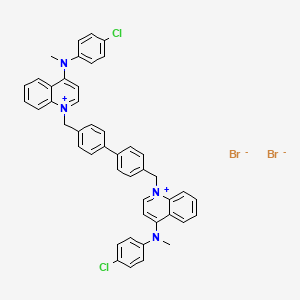


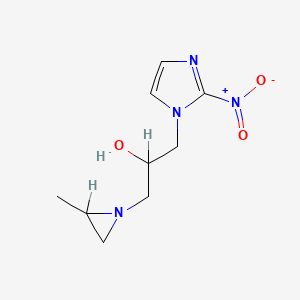
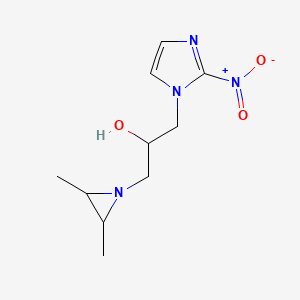
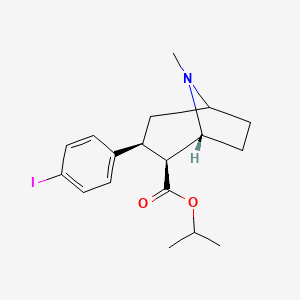

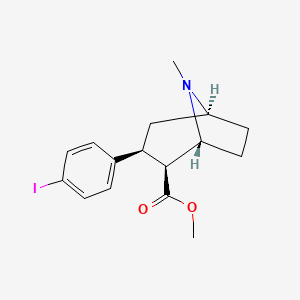
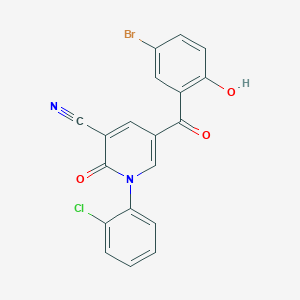
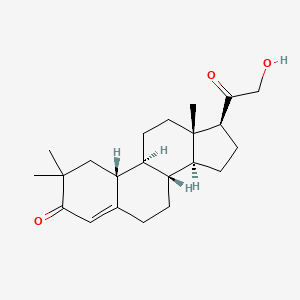
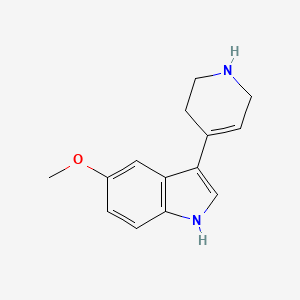
![(8S,11S,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-thiophen-2-yl-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-3-one](/img/structure/B1680167.png)
![4-amino-N-[5-amino-4-[3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-hydroxy-2-[3-hydroxy-6-methyl-4-(methylamino)oxan-2-yl]oxycyclohexyl]-2-hydroxybutanamide](/img/structure/B1680168.png)